Perfluoro-3,6,9-trioxadecanoic acid

Description

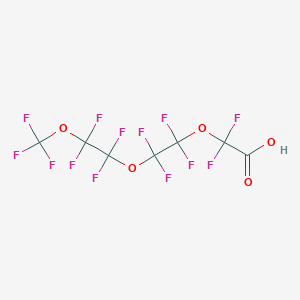

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O5/c8-2(9,1(21)22)23-3(10,11)4(12,13)24-5(14,15)6(16,17)25-7(18,19)20/h(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQWOKPKDHCUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3(OCF2CF2)2OCF2COOH, C7HF13O5 | |

| Record name | Acetic acid, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380837 | |

| Record name | Perfluoro-3,6,9-trioxadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151772-59-7 | |

| Record name | Perfluoro-3,6,9-trioxadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-3,6,9-trioxadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Perfluoro-3,6,9-trioxadecanoic Acid: A Physicochemical and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-3,6,9-trioxadecanoic acid is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals characterized by their exceptional stability and unique properties. As research into the environmental and biological impact of PFAS continues to grow, a thorough understanding of the physicochemical characteristics of individual compounds is paramount. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents a visualization of a key biological pathway potentially affected by structurally similar PFAS compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on predictive models due to a lack of publicly available experimental data.

| Property | Value | Source |

| Molecular Formula | C₇HF₁₃O₅ | [1] |

| Molecular Weight | 412.06 g/mol | [1] |

| CAS Number | 151772-59-7 | [1] |

| IUPAC Name | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid | [1] |

| SMILES | C(=O)(C(F)(F)OC(F)(F)C(F)(F)OC(F)(F)C(F)(F)OC(F)(F)F)O | [1] |

| InChI Key | GNQWOKPKDHCUSB-UHFFFAOYSA-N | [1] |

| Physical State | Clear liquid (at room temperature) | [2] |

| Boiling Point | 170-171 °C | [2] |

| Melting Point | Data not available | [3] |

| Density | 1.8 g/cm³ | |

| Water Solubility | Data not available | [3] |

| Vapor Pressure | Data not available | [3] |

| pKa (Predicted) | 0.21 ± 0.10 | |

| Henry's Law Constant | Data not available |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to understanding the behavior of a chemical substance. Below are detailed methodologies for key experiments relevant to the characterization of this compound and other PFAS compounds.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for this determination.[4]

-

Ebulliometer Method: This method involves measuring the boiling temperature of the substance by enclosing it in a specialized apparatus called an ebulliometer, which allows for precise temperature control and observation of the boiling process.

-

Dynamic Method: This technique involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[4]

-

Siwoloboff Method: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. The boiling point is identified as the temperature at which a continuous stream of bubbles emerges from the capillary, and upon slight cooling, the liquid is drawn back into the capillary.[5][6]

-

Distillation Method: This involves distilling the substance and recording the temperature at which the liquid and vapor phases are in equilibrium under a given pressure.[7]

General Procedure (Siwoloboff Method):

-

A small sample of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The fusion tube is attached to a thermometer and heated in a controlled manner using a Thiele tube or a similar heating apparatus.[5][6]

-

The temperature is slowly increased until a steady stream of bubbles is observed emerging from the capillary tube.

-

The heat source is removed, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Density (OECD Guideline 109)

The density of a liquid is its mass per unit volume. For liquids like this compound, several methods are applicable.[8][9][10][11]

-

Hydrometer: A calibrated, weighted glass float is placed in the liquid. The density is read directly from the scale on the hydrometer stem at the point where it emerges from the liquid.[8]

-

Oscillating Densimeter: A U-shaped tube is filled with the liquid and subjected to electromagnetic oscillations. The density is determined from the frequency of oscillation, which is dependent on the mass of the liquid in the tube.[8]

-

Pycnometer: A glass flask with a precisely known volume is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.[8]

General Procedure (Pycnometer Method):

-

A clean, dry pycnometer is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid is recorded.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

Determination of Acid Dissociation Constant (pKa) (OECD Guideline 112 & ¹⁹F-NMR Spectroscopy)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a sensitive method for pKa determination.[12][13][14][15][16][17][18][19]

General Procedure (¹⁹F-NMR Titration):

-

A series of buffered solutions of this compound are prepared across a range of pH values.

-

The ¹⁹F-NMR spectrum is acquired for each sample. The chemical shift of the fluorine atoms, particularly those close to the carboxylic acid group, is sensitive to the protonation state of the acid.[12][13][14]

-

The change in the ¹⁹F chemical shift is plotted against the pH of the solution.

-

The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at which the acid is 50% dissociated.[12]

Analytical Detection in Environmental and Biological Matrices (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of PFAS, including this compound, in various samples due to its high sensitivity and selectivity.[20][21][22][23][24]

General Workflow for Water Sample Analysis:

-

Sample Preparation: Water samples are typically pre-concentrated using solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges to isolate the PFAS analytes and remove matrix interferences.[21]

-

Chromatographic Separation: The extracted analytes are injected into a liquid chromatograph. A C18 or similar reversed-phase column is commonly used to separate the different PFAS based on their polarity and chain length.[20][22]

-

Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored for highly specific and sensitive quantification.[21][23]

-

Quantification: The concentration of the analyte is determined by comparing its peak area to that of a known concentration of an isotopically labeled internal standard.

Biological Signaling Pathway Interactions

While specific signaling pathway interactions for this compound are not yet extensively documented, studies on structurally similar and widely researched PFAS, such as perfluorooctanoic acid (PFOA), have revealed interactions with key cellular signaling pathways. These findings provide a valuable framework for understanding the potential biological effects of other PFAS. One such pathway is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway , which plays a crucial role in lipid metabolism.[25][26][27][28][29]

Below is a diagram illustrating the generalized PPARα signaling pathway that can be activated by ligands such as PFOA.

References

- 1. This compound | C7HF13O5 | CID 2778260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. exfluor.com [exfluor.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. oecd.org [oecd.org]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 14. Determination of enviromentally relavent PFAS pKa via 19F NMR | Poster Board #454 - American Chemical Society [acs.digitellinc.com]

- 15. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 16. Experimental Determination of p K a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 18. oecd.org [oecd.org]

- 19. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 112: Dissociation Constants in Water من تأليف OECD - الكتب على Google Play [play.google.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. agilent.com [agilent.com]

- 22. sciex.com [sciex.com]

- 23. lcms.cz [lcms.cz]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 28. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. creative-diagnostics.com [creative-diagnostics.com]

In-Depth Technical Guide: Synthesis and Characterization of Perfluoro-3,6,9-trioxadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-3,6,9-trioxadecanoic acid (PFO3O4DA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic fluorinated organic compound with emerging interest in various scientific fields. Its unique properties, derived from a perfluorinated carbon chain interspersed with ether linkages, make it a subject of study in materials science, environmental science, and biomedicine. This technical guide provides a comprehensive overview of the available information on the synthesis and characterization of this compound, intended to serve as a valuable resource for researchers and professionals. Due to the limited availability of a detailed, peer-reviewed synthesis protocol in publicly accessible literature, this guide presents a generalized synthesis approach based on established methods for related perfluoroalkyl ether carboxylic acids. The guide also collates known physical and chemical properties and provides detailed characterization data, including predicted mass spectrometry values. Experimental workflows and plausible reaction pathways are visualized to facilitate a deeper understanding of this compound.

Introduction

This compound, also referred to as PFTODA, is a C7 perfluoroalkyl ether carboxylic acid.[1] Its molecular structure, featuring a seven-carbon fluorinated chain with three ether oxygen atoms, imparts a unique combination of hydrophobicity, lipophobicity, and chemical stability. The initial synthesis of this compound was reportedly first described in 2009 by Liu et al., involving a multi-step process of fluorination and hydrolysis.[1] Characterization of this compound has been accomplished using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.[1]

Synthesis of this compound

Generalized Experimental Protocol:

Step 1: Oligomerization of Tetrafluoroethylene (TFE) with an Ether Initiator

In a suitable high-pressure reactor, dimethyl ether and tetrafluoroethylene are reacted. This reaction can be initiated by gamma-ray irradiation or a chemical initiator such as a peroxide. This step results in a mixture of ether-fluoroalkene adducts of varying chain lengths.

Step 2: Fluorination of Ether-Fluoroalkene Adducts

The mixture of adducts from the previous step is subjected to exhaustive fluorination. A common method for this is gas-phase fluorination using a fluorinating agent like cobalt(III) fluoride (CoF₃) supported on calcium fluoride (CaF₂) at elevated temperatures (e.g., ~440°C). This process replaces all carbon-hydrogen bonds with carbon-fluorine bonds, yielding a mixture of perfluorinated ethers.

Step 3: Functionalization and Hydrolysis

The desired perfluorinated ether intermediate is isolated from the mixture, typically through fractional distillation. This intermediate is then functionalized to introduce a carboxylic acid group. This can be achieved through various methods, one of which involves reaction with a suitable reagent to form an acid fluoride or ester, followed by hydrolysis. For instance, the perfluorinated ether could be reacted with a functionalizing agent that introduces a -COF or -COOR group at the terminus. Subsequent hydrolysis with water or a suitable base, followed by acidification, yields the final this compound.

Step 4: Purification

The crude product is purified using techniques such as distillation or column chromatography to obtain the final product with high purity.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through a variety of analytical techniques.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇HF₁₃O₅ | [1] |

| Molecular Weight | 412.06 g/mol | [1] |

| Appearance | Clear liquid | [2] |

| Boiling Point | 170-171 °C | [2] |

| CAS Number | 151772-59-7 | [3] |

Spectroscopic and Analytical Data

Detailed spectroscopic and analytical data are crucial for the unambiguous identification of this compound. While a comprehensive set of experimental data from a primary literature source is not available, predicted mass spectrometry data from public databases provides valuable information.

Table 2: Predicted Mass Spectrometry Data for this compound [4]

| Adduct | m/z |

| [M+H]⁺ | 412.96892 |

| [M+Na]⁺ | 434.95086 |

| [M-H]⁻ | 410.95436 |

| [M+NH₄]⁺ | 429.99546 |

| [M+K]⁺ | 450.92480 |

Table 3: Experimental LC-MS/MS Data for a Related Compound: Perfluoro-3,6,9-trioxatridecanoic acid (C₁₀HF₁₉O₅) [5]

| Parameter | Value |

| Instrument | Exploris 240 Orbitrap Thermo Scientific |

| Ionization Mode | ESI Negative |

| Precursor Adduct | [M-H]⁻ |

| Precursor m/z | 560.9448 |

| Collision Energy | 15% (nominal) |

| Major Fragments (m/z) | 350.9694, 234.9809, 134.9877 |

Note: This data is for a longer-chain analogue and is provided for illustrative purposes to indicate typical fragmentation patterns.

Visualizations

Plausible Synthesis Pathway

The following diagram illustrates a generalized synthetic route to this compound based on established methodologies for related compounds.

Caption: Generalized synthesis pathway for this compound.

Experimental Workflow for Characterization

The logical flow for the characterization of the final product is depicted in the diagram below.

References

Environmental Fate and Transport of Perfluoro-3,6,9-trioxadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and transport of Perfluoro-3,6,9-trioxadecanoic acid (PFO3TDA). As a member of the per- and polyfluoroalkyl substances (PFAS) class, and more specifically a perfluoroalkyl ether carboxylic acid (PFECA), PFO3TDA's unique chemical structure, characterized by the inclusion of ether linkages within the fluorinated carbon chain, influences its behavior and persistence in the environment. This document synthesizes available physicochemical data, explores its partitioning in various environmental compartments, discusses potential degradation pathways, and details relevant experimental and analytical methodologies.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential for predicting its environmental distribution. While specific experimental data for this compound is limited, the available information and predicted values are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇HF₁₃O₅ | PubChem[1] |

| Molecular Weight | 412.06 g/mol | PubChem[1], Smolecule[2] |

| Boiling Point | 170-171 °C | Exfluor[3] |

| Predicted log Kow (XlogP3) | 4.4 | PubChem[1] |

| Vapor Pressure | Data not available | |

| Henry's Law Constant | Data not available |

Environmental Fate and Transport

The environmental behavior of this compound is governed by its partitioning between air, water, soil, and biota, as well as its resistance to degradation.

Partitioning Behavior

Water: Due to their carboxylic acid functional group, PFECAs are expected to exist predominantly in their anionic form at typical environmental pH levels. This high water solubility contributes to their mobility in aquatic systems.

Air: While data on the vapor pressure and Henry's Law constant for this compound are not available, PFECAs are generally considered to have low volatility. However, they can be transported through the atmosphere via atmospheric particles and sea-spray aerosols.

Biota: Perfluoroalkyl ether carboxylic acids have demonstrated the potential for bioaccumulation in aquatic organisms[5][6][7]. Studies on various PFECAs suggest that bioaccumulation and trophic magnification potential may increase with the number of perfluorinated carbons and ether linkages[5][7][8].

Environmental Persistence and Degradation

This compound is expected to be highly persistent in the environment, a characteristic feature of PFAS compounds due to the strength of the carbon-fluorine bond[2][9][10][11].

Abiotic Degradation:

-

Photodegradation: Studies on PFECAs suggest that they can undergo degradation under certain conditions. For instance, reductive degradation by hydrated electrons, which can be generated by UV irradiation of water containing specific solutes, has been shown to break down PFECAs. The primary degradation pathways involve the cleavage of the C-O ether bonds and C-C bonds[12][13][14]. Thermal degradation of some PFECAs has also been observed at elevated temperatures, with decomposition pathways involving C-O ether bond cleavage[15][16].

-

Hydrolysis: Due to the stability of the ether linkages and the perfluorinated chain, hydrolysis is generally not considered a significant degradation pathway for PFECAs under typical environmental conditions.

Biotic Degradation: Current research indicates that perfluoroalkyl ether carboxylic acids exhibit negligible potential for microbial degradation under aerobic conditions[2][17]. The strong carbon-fluorine bonds and the overall chemical stability of these compounds make them highly resistant to microbial attack[18][19].

Experimental Protocols

Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are crucial for the consistent and reliable determination of environmental fate parameters.

Soil-Water Partitioning Coefficient (Koc/Kd) Determination

The determination of the soil-water partitioning coefficient is essential for assessing the mobility of this compound in terrestrial environments. The OECD Guideline 106, "Adsorption - Desorption Using a Batch Equilibrium Method," provides a standardized protocol.

Methodology:

-

Preparation: A well-characterized soil is brought into contact with an aqueous solution of this compound of known concentration. A background electrolyte, typically 0.01 M CaCl₂, is used to maintain a constant ionic strength.

-

Equilibration: The soil-solution slurry is agitated for a predetermined period to reach equilibrium.

-

Phase Separation: The solid and aqueous phases are separated by centrifugation or filtration.

-

Analysis: The concentration of this compound in the aqueous phase is measured. The concentration in the solid phase can be determined by difference or by extraction and subsequent analysis.

-

Calculation: The soil-water distribution coefficient (Kd) is calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium. The organic carbon-normalized distribution coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.

Octanol-Water Partition Coefficient (Kow) Determination

The octanol-water partition coefficient (log Kow) is a key parameter for assessing the bioaccumulation potential of a chemical. The OECD Guideline 117, "Partition Coefficient (n-octanol/water), HPLC Method," provides a common approach for its determination.

Methodology:

-

System Setup: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column is used. The mobile phase typically consists of a mixture of methanol and water.

-

Calibration: A series of reference compounds with known log Kow values are injected, and their retention times are recorded to create a calibration curve that correlates retention time with log Kow.

-

Sample Analysis: this compound is injected into the HPLC system, and its retention time is determined.

-

Calculation: The log Kow of this compound is then calculated from its retention time using the established calibration curve.

Analytical Methodologies

The accurate quantification of this compound in environmental matrices is critical for fate and transport studies. The most common and sensitive method for the analysis of PFAS, including PFECAs, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

Water Samples: Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and clean-up of water samples. Weak anion exchange (WAX) or other polymeric sorbents are commonly employed.

Soil and Sediment Samples: Extraction from solid matrices typically involves the use of an organic solvent, such as methanol or acetonitrile, often with the addition of a base (e.g., ammonium hydroxide) to ensure the anionic PFAS are in a soluble form. The extracts then undergo a clean-up step, which may involve dispersive solid-phase extraction (d-SPE) or passage through a clean-up cartridge.

Instrumental Analysis

LC-MS/MS: The prepared extracts are analyzed by LC-MS/MS. A C18 or other suitable reversed-phase column is used for chromatographic separation. The mass spectrometer is operated in negative electrospray ionization (ESI-) mode, and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM). Isotope-labeled internal standards are crucial for accurate quantification to correct for matrix effects and variations in instrument response.

Signaling Pathways and Logical Relationships

The environmental fate of this compound can be conceptualized as a series of interconnected processes.

This diagram illustrates that once released into the environment, this compound is subject to various transport and partitioning processes. While degradation is limited, some transformation can occur, leading to the formation of other compounds.

Conclusion

This compound, like other perfluoroalkyl ether carboxylic acids, is a persistent environmental contaminant. Its mobility in water, potential for bioaccumulation, and resistance to degradation highlight the need for a thorough understanding of its environmental fate and transport. While specific quantitative data for this compound remains scarce, this guide provides a framework based on the current knowledge of PFECAs and standardized methodologies. Further research is crucial to fill the existing data gaps and to fully characterize the environmental risks associated with this compound and other emerging PFAS.

References

- 1. This compound | C7HF13O5 | CID 2778260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 151772-59-7 [smolecule.com]

- 3. exfluor.com [exfluor.com]

- 4. mdpi.com [mdpi.com]

- 5. First Report on the Bioaccumulation and Trophic Transfer of Perfluoroalkyl Ether Carboxylic Acids in Estuarine Food Web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Trophic behaviors of PFOA and its alternatives perfluoroalkyl ether carboxylic acids (PFECAs) in a coastal food web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The High Persistence of PFAS is Sufficient for their Management as a Chemical Class - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure-Reactivity Relationships and Environmental Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Perfluoro-3,6,9-trioxadecanoic Acid: An In-Depth Technical Guide

Disclaimer: Direct toxicological data for Perfluoro-3,6,9-trioxadecanoic acid is limited in publicly available literature. This guide provides a comprehensive overview based on available information for this specific compound and leverages data from structurally similar perfluoroalkyl ether carboxylic acids (PFECAs) and other per- and poly-fluoroalkyl substances (PFAS) to infer a potential toxicological profile. The use of surrogate data is a standard practice in toxicology for data-poor chemicals, but it is important to note that the actual toxicity of this compound may differ.

Introduction

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family, a large group of synthetic chemicals characterized by their strong carbon-fluorine bonds. These properties make them resistant to degradation and have led to their widespread use in various industrial and consumer products. However, their persistence has also resulted in their ubiquitous presence in the environment and concerns about their potential adverse effects on human health. This technical guide provides a detailed toxicological profile of this compound, drawing upon available data and information from structurally related compounds to inform researchers, scientists, and drug development professionals.

Physicochemical Properties and Toxicokinetics

Understanding the physicochemical properties and toxicokinetics of a compound is fundamental to assessing its toxicological potential.

Toxicokinetics of Structurally Similar PFCAs:

Studies on perfluoroalkyl carboxylic acids (PFCAs) with varying carbon chain lengths have shown that their toxicokinetics are influenced by their structure.[1] Shorter-chain PFCAs (C6 and C7) are more rapidly eliminated in urine, while longer-chain PFCAs (C8 to C14) tend to accumulate in the liver and are excreted more slowly through feces.[1] The clearance of PFCAs in humans decreases as the alkyl chain length increases, with C9 to C10 compounds showing the lowest total clearance in both mice and humans.[1] While there are species-specific differences in the magnitude of total clearance, the general trend of liver accumulation for longer-chain PFCAs is a consistent finding.[1] Given its structure, this compound may exhibit a tendency for bioaccumulation, a characteristic common to many PFAS.[2]

Hazard Identification and Classification

According to available Safety Data Sheet (SDS) information, this compound is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[3][4] The aggregated GHS information from multiple sources confirms these classifications.[3]

Toxicological Endpoints (Based on Surrogate Data)

Due to the scarcity of direct data, the following sections summarize toxicological findings for structurally related PFCAs and PFECAs to provide an inferred profile for this compound.

Acute Toxicity

While no specific LD50 values are available for this compound, the GHS classification of "causes severe skin burns and eye damage" suggests significant acute local toxicity upon contact.[3] Studies on other PFCAs have investigated their acute toxicity. For instance, a study on the dermal toxicity of perfluoroheptanoic acid (PFHpA) in Sprague Dawley rats showed that at a dose of 1000 mg/kg, 83% of the rats died, with severe ulcerative dermatitis at the application site.[5]

Repeated Dose Toxicity

Repeated dose toxicity studies on other long-chain PFCAs provide insights into potential target organs. A study on perfluoroundecanoic acid (PFUA) in rats identified the liver as a primary target organ, with observed effects including increased liver weight and centrilobular hypertrophy of hepatocytes at doses of 0.3 mg/kg/day and above.[6] Similarly, a study on perfluorododecanoic acid (PFDoA) in rats showed that administration at 0.5 and 2.5 mg/kg/day for 42-47 days primarily affected the liver, causing hypertrophy, necrosis, and inflammatory cholestasis.[7]

Table 1: Summary of Repeated Dose Toxicity Data for Structurally Similar PFCAs

| Compound | Species | Route | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings | Reference |

| Perfluoroundecanoic acid (PFUA) | Rat | Gavage | 28 days (males), up to 48 days (females) | 0.1 | 0.3 | Increased liver weight, centrilobular hypertrophy of hepatocytes. | [6] |

| Perfluorododecanoic acid (PFDoA) | Rat | Gavage | 42-47 days | 0.1 | 0.5 | Liver effects (hypertrophy, necrosis, cholestasis), decreased hematopoiesis, atrophic changes in spleen, thymus, and adrenal gland. | [7] |

Reproductive and Developmental Toxicity

The reproductive and developmental effects of PFAS are a significant area of concern.[8] Studies on long-chain PFCAs have demonstrated adverse effects on these endpoints. In the study on PFUA, a lowered body weight of pups at birth and inhibited body weight gain at 4 days after birth were observed at 1.0 mg/kg/day.[6] The study on PFDoA revealed various histopathological changes in the male reproductive organs, including decreased spermatid and spermatozoa counts, and continuous diestrous in females at 2.5 mg/kg/day.[7]

Table 2: Summary of Reproductive and Developmental Toxicity Data for Structurally Similar PFCAs

| Compound | Species | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings | Reference |

| Perfluoroundecanoic acid (PFUA) | Rat | Gavage | 0.3 | 1.0 | Lowered pup body weight at birth, inhibited postnatal body weight gain. | [6] |

| Perfluorododecanoic acid (PFDoA) | Rat | Gavage | 0.5 | 2.5 | Decreased spermatid and spermatozoa counts, continuous diestrous, maternal mortality during late pregnancy. | [7] |

Genotoxicity

The genotoxicity of PFAS has been investigated in various assays. A study assessing the genotoxicity of several PFCAs, including PFOS, PFOA, PFNA, and PFHxA, on human sperm using the alkaline comet assay found no significant DNA damage under the tested conditions.[9][10] However, it is noted that indirect toxicity mechanisms should be considered.[9] Other research suggests that while PFAS are not typically directly mutagenic, observed DNA damage in some assays might be a secondary effect of oxidative stress.[10] A study on various PFAS also provided evidence that they can disrupt genomic stability, with effects varying by functional group and chain length.[11]

Carcinogenicity

The carcinogenic potential of PFAS, particularly PFOA and PFOS, has been extensively evaluated. In November 2023, the International Agency for Research on Cancer (IARC) classified PFOA as "carcinogenic to humans" (Group 1) based on sufficient evidence in experimental animals and strong mechanistic evidence in exposed humans.[12][13] PFOS was classified as "possibly carcinogenic to humans" (Group 2B) based on strong mechanistic evidence.[12][13] The U.S. Environmental Protection Agency (EPA) has also classified PFOA and PFOS as having suggestive evidence of carcinogenic potential.[14] While no carcinogenicity data exists for this compound, the classification of PFOA raises concerns for other long-chain PFAS.

Mechanisms of Toxicity

A key mechanism of toxicity for many PFCAs is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[15] This activation can lead to a range of downstream effects, including alterations in lipid metabolism and cell proliferation, which may contribute to liver toxicity. A study on perfluoro-3,5,7,9,11-pentaoxadodecanoic acid (PFO5DoDA), a PFECA, showed that it acted as a PPAR agonist and also had an inhibitory effect on the glucocorticoid receptor (GR), leading to remodeled hepatic metabolic profiles.[16]

Diagram 1: Postulated Signaling Pathway for PFECA-induced Hepatotoxicity

Caption: Postulated signaling pathway of PFECA-induced hepatotoxicity.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. The following are examples of methodologies that would be employed in assessing the toxicity of a substance like this compound, based on standard guidelines and published studies on similar compounds.

Repeated Dose and Reproductive/Developmental Toxicity Screening (as per OECD Test Guideline 422)

This combined screening test provides information on both repeated dose toxicity and reproductive/developmental effects.

Diagram 2: Experimental Workflow for OECD TG 422

References

- 1. Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 151772-59-7 [smolecule.com]

- 3. This compound | C7HF13O5 | CID 2778260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Subacute dermal toxicity of perfluoroalkyl carboxylic acids: comparison with different carbon-chain lengths in human skin equivalents and systemic effects of perfluoroheptanoic acid in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repeated dose and reproductive/developmental toxicity of perfluoroundecanoic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repeated dose and reproductive/developmental toxicity of perfluorododecanoic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ewg.org [ewg.org]

- 9. Genotoxicity assessment of perfluoroalkyl substances on human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Carcinogenicity of perfluorooctanoic acid and perfluorooctanesulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IARC Monographs evaluate the carcinogenicity of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) – IARC [iarc.who.int]

- 14. Application of the Key Characteristics of Carcinogens to Per and Polyfluoroalkyl Substances | MDPI [mdpi.com]

- 15. Per- and polyfluoroalkyl substances: toxicokinetics, exposure and health risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Study Reveals Toxic Effects of Perfluoroether Carboxylic Acids Exposure----Dalian Institute of Chemical Physicsï¼Chinese Academy of Sciences [english.dicp.cas.cn]

Bioaccumulation Potential of Perfluoro-3,6,9-trioxadecanoic Acid in Aquatic Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the bioaccumulation potential of Perfluoro-3,6,9-trioxadecanoic acid (PFTDA) in aquatic organisms. Due to the limited availability of direct empirical data for PFTDA, this document synthesizes information from studies on structurally similar perfluoroalkyl ether carboxylic acids (PFECAs) to infer its likely environmental behavior. This guide is intended to inform risk assessment, guide future research, and support the development of environmentally safer alternatives.

Introduction to this compound (PFTDA)

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) class, characterized by a fully fluorinated carbon chain interrupted by three ether linkages. These structural features confer high chemical and thermal stability, making it and similar compounds useful in various industrial applications. However, the strength of the carbon-fluorine bond also results in significant environmental persistence. Understanding the potential for PFTDA to accumulate in aquatic food webs is critical for evaluating its ecological risk.

Bioaccumulation Potential of PFTDA and Structurally Related PFECAs

A key indicator of bioaccumulation potential in food webs is the Trophic Magnification Factor (TMF). A TMF greater than 1 suggests that the chemical biomagnifies, meaning its concentration increases at successively higher trophic levels. Studies on various PFECAs in estuarine food webs have demonstrated a clear trend of increasing trophic magnification with an increasing number of perfluorinated carbons.[1][2]

Table 1: Trophic Magnification Factors (TMFs) of Selected Perfluoroalkyl Ether Carboxylic Acids (PFECAs) in an Estuarine Food Web

| Compound | Abbreviation | Number of Perfluorinated Carbons | Trophic Magnification Factor (TMF) | Bioaccumulation Potential |

| Perfluoro-2-methoxyacetic acid | PFMOAA | 3 | < 1 | Biodilution |

| Hexafluoropropylene oxide trimer acid | HFPO-TrA | 6 | > 1 | Biomagnification |

| Hexafluoropropylene oxide tetramer acid | HFPO-TeA | 8 | > 1 | Biomagnification |

| Perfluoro(3,5,7,9,11-pentaoxadodecanoic) acid | PFO5DoA | 10 | > 1 | Biomagnification |

Data sourced from a study on an estuarine food web.[1][2]

Based on its structure, PFTDA contains seven perfluorinated carbons and three ether linkages. The data in Table 1 strongly suggest that PFECAs with six or more perfluorinated carbons have the potential to biomagnify in aquatic food webs.[1][2] Therefore, it is highly probable that PFTDA also exhibits a TMF greater than 1 and is subject to trophic magnification. Long-chain PFECAs, in general, tend to accumulate in fish, while shorter-chain alternatives are more dominant in invertebrates.[2][3]

Experimental Protocols for Assessing Bioaccumulation

To definitively determine the bioaccumulation potential of PFTDA, standardized laboratory studies are required. The following section outlines a comprehensive experimental protocol based on the OECD Test Guideline 305 for bioconcentration in fish, adapted for PFAS analysis.

OECD 305: Bioaccumulation in Fish

The OECD 305 guideline provides a framework for assessing the bioconcentration and depuration of chemicals in fish.[4][5][6] The test consists of two phases: an uptake phase, where fish are exposed to the test substance at a constant concentration in the water, and a depuration phase, where the fish are transferred to clean water.

Diagram of the OECD 305 Experimental Workflow:

Key Methodological Details:

-

Test Species: A standard fish species such as Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), or Fathead Minnow (Pimephales promelas) should be used.

-

Test System: A flow-through system is preferred to maintain a constant concentration of the test substance.[5]

-

Test Concentrations: At least one environmentally relevant concentration and a control group are required.

-

Uptake Phase: Typically 28 days, with fish and water samples taken at multiple time points to determine the approach to steady-state.

-

Depuration Phase: Fish are transferred to clean water for a period similar to the uptake phase, with regular sampling to determine the elimination rate constant.

-

Endpoints: The primary endpoint is the bioconcentration factor (BCF), calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state. Uptake and elimination rate constants are also determined.

Analytical Methodology for PFTDA in Fish Tissue

Accurate quantification of PFTDA in biological matrices is essential for bioaccumulation studies. The standard analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Diagram of the Analytical Workflow for PFTDA in Fish Tissue:

Detailed Steps:

-

Sample Preparation: Fish tissue is homogenized to ensure a uniform sample.

-

Extraction: PFTDA is extracted from the tissue using a solvent such as acetonitrile.

-

Cleanup: The extract is cleaned to remove interfering substances like lipids. This can be achieved using solid-phase extraction (SPE) or specialized lipid removal products.[7]

-

Concentration: The cleaned extract is concentrated, often by evaporation under a gentle stream of nitrogen.

-

LC-MS/MS Analysis: The concentrated extract is injected into an LC-MS/MS system for separation and detection of PFTDA.

-

Quantification: Isotope dilution is the preferred method for quantification, where a known amount of a stable isotope-labeled internal standard of PFTDA is added to the sample at the beginning of the process to correct for any matrix effects and losses during sample preparation.

Potential Toxicological Mechanisms

While specific toxicological pathways for PFTDA in aquatic organisms have not been elucidated, the broader class of PFAS is known to cause a range of adverse effects, including hepatotoxicity.[8][9] A common molecular initiating event for the toxicity of many PFAS is the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[8][9][10]

Diagram of the Generalized PPAR Signaling Pathway Activated by PFAS:

Activation of the PPARα pathway by PFAS can lead to the altered expression of genes involved in lipid metabolism, which can result in effects such as hepatic steatosis (fatty liver) and necrosis.[8] This pathway represents a plausible mechanism for PFTDA-induced toxicity in aquatic organisms, though further research is needed for confirmation.

Conclusions and Future Research Directions

While direct evidence for the bioaccumulation of this compound is currently scarce, data from structurally similar perfluoroalkyl ether carboxylic acids strongly indicate a potential for trophic magnification in aquatic food webs. This technical guide provides a framework for assessing this potential through standardized experimental protocols and highlights a probable toxicological mechanism.

To address the existing data gaps, the following research is recommended:

-

Conduct OECD 305 or similar bioconcentration studies to determine the BCF and kinetic parameters of PFTDA in a representative fish species.

-

Investigate the trophic magnification of PFTDA in a controlled or field-based aquatic food web study to calculate its TMF.

-

Perform toxicogenomic studies (transcriptomics, proteomics) to identify the specific signaling pathways perturbed by PFTDA exposure in aquatic organisms and to confirm the role of the PPAR pathway.

-

Develop and validate sensitive analytical methods for the detection of PFTDA and its potential metabolites in various aquatic biota.

A thorough understanding of the environmental fate and effects of PFTDA is essential for its responsible management and the protection of aquatic ecosystems.

References

- 1. Collection - First Report on the Bioaccumulation and Trophic Transfer of Perfluoroalkyl Ether Carboxylic Acids in Estuarine Food Web - Environmental Science & Technology - Figshare [acs.figshare.com]

- 2. Trophic behaviors of PFOA and its alternatives perfluoroalkyl ether carboxylic acids (PFECAs) in a coastal food web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 6. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 7. agilent.com [agilent.com]

- 8. Perfluorohexanesulfonic Acid (PFHxS) Induces Hepatotoxicity through the PPAR Signaling Pathway in Larval Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Per- and Polyfluoroalkyl Substances: Impacts on Morphology, Behavior and Lipid Levels in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Perfluoro-3,6,9-trioxadecanoic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Perfluoro-3,6,9-trioxadecanoic acid, a fluorinated organic compound with emerging interest in various scientific fields. This document details its molecular structure, physicochemical properties, synthesis, and potential applications, with a focus on providing actionable information for research and development.

Molecular Structure and Chemical Formula

This compound is a perfluoroalkyl ether carboxylic acid (PFECA). Its structure is characterized by a seven-carbon chain with three ether linkages, terminating in a carboxylic acid group. The extensive fluorination of the carbon chain imparts unique chemical and physical properties to the molecule.

The molecular formula is C₇HF₁₃O₅ .[1]

IUPAC Name: 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid.[1]

Canonical SMILES: C(=O)(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[1]

InChI Key: GNQWOKPKDHCUSB-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 412.06 g/mol | [1] |

| Physical State | Clear liquid | [2] |

| Boiling Point | 170-171 °C | [2] |

| Predicted XlogP | 4.4 | [3] |

Table 2: Mass Spectrometry Data (Predicted Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 412.96892 | 145.6 |

| [M+Na]⁺ | 434.95086 | 151.2 |

| [M-H]⁻ | 410.95436 | 152.2 |

| [M+NH₄]⁺ | 429.99546 | 154.3 |

| [M+K]⁺ | 450.92480 | 154.1 |

| [M+H-H₂O]⁺ | 394.95890 | 156.8 |

| [M+HCOO]⁻ | 456.95984 | 165.1 |

| [M+CH₃COO]⁻ | 470.97549 | 217.4 |

| [M+Na-2H]⁻ | 432.93631 | 144.7 |

| [M]⁺ | 411.96109 | 144.5 |

| [M]⁻ | 411.96219 | 144.5 |

Data sourced from PubChemLite.[3] m/z refers to the mass-to-charge ratio.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. While specific protocols from seminal literature, such as the reported 2009 synthesis by Liu et al., are not detailed here, the general methodologies are outlined below.[1]

Experimental Synthesis Protocols

a) Electrochemical Fluorination of a Polyether Alcohol Precursor:

This method involves the direct fluorination of a corresponding non-fluorinated or partially fluorinated polyether alcohol using an electric current in anhydrous hydrogen fluoride.

-

Apparatus: An electrochemical cell, typically made of materials resistant to hydrogen fluoride (e.g., Monel or nickel), equipped with nickel electrodes (anode and cathode).

-

Procedure (General):

-

The organic polyether precursor is dissolved in anhydrous hydrogen fluoride to form an electrolyte solution.

-

A constant current is passed through the solution at a low voltage.

-

The electrolysis is carried out at a controlled temperature, often near 0°C, to manage the exothermic reaction and minimize degradation.

-

Hydrogen gas is evolved at the cathode, and the perfluorinated product is formed at the anode.

-

Upon completion, the product is separated from the hydrogen fluoride, often by distillation or phase separation.

-

The crude product is then purified, typically by distillation or chromatography.

-

b) Alkaline Hydrolysis of a Perfluoroether Ester:

This is a subsequent step where a perfluorinated ester intermediate is converted to the carboxylic acid.

-

Reactants: Perfluoro-3,6,9-trioxadecanoyl fluoride or its corresponding ester (e.g., methyl or ethyl ester) and a strong base such as sodium hydroxide or potassium hydroxide.

-

Procedure (General):

-

The perfluoroether ester is added to a solution of the alkali hydroxide in a suitable solvent (e.g., a mixture of water and a polar organic solvent like DMSO to aid solubility).

-

The mixture is heated under reflux to drive the hydrolysis reaction to completion.[4] The reaction is generally irreversible.[4]

-

After cooling, the resulting solution contains the sodium or potassium salt of the carboxylic acid.

-

The alcohol byproduct can be removed by distillation.

-

To obtain the free carboxylic acid, the solution is acidified with a strong acid (e.g., HCl or H₂SO₄), which protonates the carboxylate salt.

-

The perfluorinated carboxylic acid, which is often immiscible with the aqueous solution, can then be separated and purified.

-

Caption: General synthesis workflow.

Characterization Methodologies

The structural confirmation and purity assessment of the synthesized this compound are crucial and are typically performed using a combination of the following analytical techniques.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is a primary technique for characterizing fluorinated compounds. The chemical shifts and coupling constants of the fluorine nuclei provide detailed information about the molecular structure, including the position of the ether linkages and the perfluorinated alkyl chain.

-

¹³C NMR and ¹H NMR: These are used to further confirm the carbon backbone and the presence of the carboxylic acid proton, respectively.

b) Mass Spectrometry (MS):

-

Techniques: High-resolution mass spectrometry (HRMS) techniques such as Time-of-Flight (TOF) or Orbitrap are employed for accurate mass determination, which helps in confirming the elemental composition.

-

Ionization Methods: Electrospray ionization (ESI) in negative ion mode is commonly used to deprotonate the carboxylic acid, forming the [M-H]⁻ ion for detection.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting ions, providing further structural confirmation.

c) Elemental Analysis:

This technique is used to determine the percentage composition of carbon, hydrogen, and other elements in the compound, which can be compared with the theoretical values calculated from the molecular formula to assess purity.

Potential Applications in Drug Development and Research

The unique properties of this compound, such as its amphiphilic nature and chemical stability, make it a candidate for several applications in biomedical research and material science.

Drug Delivery Systems

One of the most promising applications is in the formation of micelles for the encapsulation and delivery of hydrophobic drugs.[1] The perfluorinated tail is highly hydrophobic, while the carboxylic acid head is hydrophilic. This amphiphilic character allows the molecules to self-assemble into micelles in an aqueous environment.

-

Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), the molecules aggregate to form spherical structures where the hydrophobic tails form the core and the hydrophilic heads form the outer shell.

-

Drug Encapsulation: Hydrophobic drug molecules can be entrapped within the hydrophobic core of these micelles, thereby increasing their solubility in aqueous solutions and protecting them from degradation.[5]

-

Sustained Release: The release of the encapsulated drug can be sustained, potentially leading to improved pharmacokinetic profiles and therapeutic outcomes.

Caption: Micelle formation for drug delivery.

Experimental Protocol for Micelle Preparation (General - Film Hydration Method):

-

Film Formation: A known quantity of this compound and the hydrophobic drug are dissolved in a suitable organic solvent (e.g., chloroform or methanol) in a round-bottom flask. The solvent is then slowly removed under reduced pressure using a rotary evaporator to form a thin film on the inner surface of the flask.

-

Hydration: The film is hydrated with an aqueous buffer solution (e.g., phosphate-buffered saline, PBS) by gentle agitation or sonication. This process leads to the spontaneous formation of drug-loaded micelles.

-

Purification: The resulting micellar solution may be filtered to remove any un-encapsulated drug aggregates or impurities.

Other Potential Applications

-

Surfactants: Its properties make it suitable for use as a surfactant in various formulations.[1]

-

Coatings: It can be employed in coatings for its water and oil repellency.[1]

-

Industrial Processes: Due to its thermal stability, it can be used as a stable chemical intermediate.[1]

Environmental and Safety Considerations

Like other per- and polyfluoroalkyl substances (PFAS), this compound is expected to be persistent in the environment due to the strength of the carbon-fluorine bond. Researchers should handle this compound with appropriate safety measures, including the use of personal protective equipment, and dispose of it in accordance with institutional and regulatory guidelines. Further research is needed to fully understand its environmental fate and toxicological profile.

References

- 1. Determining the molecular interactions of perfluorinated carboxylic acids with human sera and isolated human serum albumin using nuclear magnetic resonance spectroscopy | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Micelles Structure Development as a Strategy to Improve Smart Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Perfluoro-3,6,9-trioxadecanoic Acid: A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-3,6,9-trioxadecanoic acid (PFTODA) is a synthetic perfluoroalkyl acid (PFAA) characterized by the presence of ether linkages within its fluorinated carbon chain. First reported in 2009, this compound has garnered interest for its potential applications in diverse fields, including biomedical research, material science, and environmental science, primarily owing to its unique surfactant properties and chemical stability. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key experimental data related to PFTODA. It includes detailed (though generalized due to proprietary specifics in original literature) experimental protocols, quantitative data summaries, and diagrams of potential signaling pathways affected by this class of compounds.

Discovery and History

This compound (CAS No. 151772-59-7) is a relatively recent addition to the expansive family of per- and polyfluoroalkyl substances (PFAS). Its first synthesis was officially reported in the scientific literature in 2009 by Liu et al.[1] This compound is a type of perfluoroalkyl ether carboxylic acid (PFECA), distinguished by the oxygen atoms interrupting the carbon chain. This structural feature differentiates it from more well-known PFCAs like PFOA and influences its physicochemical properties and potential applications.[1]

Historically, the development of fluorinated organic compounds dates back to the early 20th century, with their unique properties of high thermal and chemical stability driving their use in a wide array of industrial and consumer products. PFTODA and other PFECAs emerged as part of a trend to develop alternative fluorinated compounds, sometimes with the aim of replacing longer-chain PFCAs that have been identified as persistent, bioaccumulative, and toxic.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid | [2] |

| CAS Number | 151772-59-7 | [2] |

| Molecular Formula | C7HF13O5 | [2] |

| Molecular Weight | 412.06 g/mol | [2][3] |

| Appearance | Clear liquid | [3] |

| Boiling Point | 170-171 °C | [3] |

Synthesis of this compound

Generalized Experimental Protocol for Synthesis

This protocol is a representative example and may not reflect the exact methodology used by Liu et al.

Objective: To synthesize this compound.

Materials:

-

A suitable hydrocarbon precursor containing ether linkages.

-

Anhydrous hydrogen fluoride (HF).

-

Electrochemical fluorination (ECF) cell.

-

Inert solvent (e.g., perfluorohexane).

-

Hydrolyzing agent (e.g., potassium hydroxide).

-

Acidifying agent (e.g., sulfuric acid).

-

Distillation apparatus.

-

Standard laboratory glassware and safety equipment.

Methodology:

-

Electrochemical Fluorination:

-

The hydrocarbon precursor is dissolved in anhydrous hydrogen fluoride in an ECF cell.

-

A direct electric current is passed through the solution to replace all carbon-hydrogen bonds with carbon-fluorine bonds. The voltage and current density must be carefully controlled to avoid fragmentation of the carbon chain.

-

The crude perfluorinated acid fluoride is collected from the cell.

-

-

Purification of the Acid Fluoride:

-

The crude product is purified by fractional distillation under reduced pressure to isolate the perfluoro-3,6,9-trioxadecanoyl fluoride.

-

-

Hydrolysis:

-

The purified acid fluoride is slowly added to a stirred solution of a hydrolyzing agent, such as aqueous potassium hydroxide, at a controlled temperature (typically low to moderate).

-

The reaction mixture is stirred for several hours to ensure complete conversion of the acid fluoride to the corresponding carboxylate salt.

-

-

Acidification and Isolation:

-

The reaction mixture is cooled and then acidified with a strong acid, such as sulfuric acid, to protonate the carboxylate salt, yielding the free carboxylic acid.

-

The PFTODA, which is immiscible with the aqueous solution, is separated.

-

The product is washed with deionized water to remove any remaining inorganic salts.

-

-

Final Purification:

-

The final product is purified by vacuum distillation to yield high-purity this compound.

-

Characterization: The structure and purity of the synthesized PFTODA would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Caption: Generalized workflow for the synthesis of PFTODA.

Key Applications and Experimental Protocols

PFTODA's unique properties make it a candidate for several applications.

Drug Delivery Systems

The amphiphilic nature of PFTODA allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic drugs, potentially enhancing their solubility and bioavailability.[1]

Generalized Experimental Protocol for Micelle-based Drug Encapsulation:

Objective: To encapsulate a model hydrophobic drug within PFTODA micelles.

Materials:

-

This compound (PFTODA).

-

A model hydrophobic drug (e.g., curcumin, paclitaxel).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Organic solvent (e.g., acetone, ethanol).

-

Dialysis membrane (with appropriate molecular weight cut-off).

-

Dynamic Light Scattering (DLS) instrument.

-

UV-Vis Spectrophotometer.

Methodology:

-

Preparation of Drug-Loaded Micelles:

-

A specific amount of PFTODA and the hydrophobic drug are co-dissolved in a small volume of a volatile organic solvent.

-

The solvent is then slowly evaporated under a stream of nitrogen or using a rotary evaporator to form a thin film.

-

The film is hydrated with PBS buffer and sonicated or vortexed to form a suspension of drug-loaded micelles.

-

-

Purification:

-

The suspension is dialyzed against fresh PBS to remove any un-encapsulated drug.

-

-

Characterization:

-

Particle Size and Zeta Potential: The size distribution and surface charge of the drug-loaded micelles are determined using Dynamic Light Scattering.

-

Encapsulation Efficiency and Drug Loading: The amount of encapsulated drug is quantified using UV-Vis spectrophotometry after disrupting the micelles with a suitable solvent. The encapsulation efficiency and drug loading are calculated using the following formulas:

-

Encapsulation Efficiency (%) = (Mass of drug in micelles / Initial mass of drug) x 100

-

Drug Loading (%) = (Mass of drug in micelles / Mass of micelles) x 100

-

-

Caption: Workflow for encapsulating hydrophobic drugs in PFTODA micelles.

Water-Repellent Coatings

The perfluorinated chain of PFTODA imparts hydrophobic and oleophobic properties, making it suitable for creating water-repellent surfaces on various materials.[1]

Generalized Experimental Protocol for Creating a Water-Repellent Coating:

Objective: To apply a water-repellent coating of PFTODA onto a substrate.

Materials:

-

This compound (PFTODA).

-

A suitable solvent (e.g., a fluorinated solvent or a ketone).

-

Substrate (e.g., glass slide, textile).

-

Dip-coater or spin-coater.

-

Oven.

-

Contact angle goniometer.

Methodology:

-

Preparation of Coating Solution:

-

PFTODA is dissolved in the chosen solvent to a specific concentration.

-

-

Substrate Preparation:

-

The substrate is thoroughly cleaned and dried to ensure good adhesion of the coating.

-

-

Coating Application:

-

The substrate is coated with the PFTODA solution using a dip-coating or spin-coating technique to ensure a uniform layer.

-

-

Curing:

-

The coated substrate is cured in an oven at a specific temperature and for a defined duration to evaporate the solvent and promote the adhesion of the PFTODA molecules to the surface.

-

-

Characterization:

-

The water repellency of the coated surface is evaluated by measuring the static water contact angle using a contact angle goniometer. A higher contact angle indicates greater hydrophobicity.

-

Toxicology and Potential Signaling Pathways

The toxicological profile of PFTODA is not as extensively studied as that of legacy PFAS. However, based on studies of other perfluoroether carboxylic acids and PFCAs in general, some potential toxicological effects and signaling pathway interactions can be inferred.

General Toxicity

Like other PFCAs, PFTODA is expected to be persistent in the environment and may have the potential for bioaccumulation.[1] Some data suggests that perfluoroalkyl carboxylic acids can cause skin and eye irritation.

Potential Signaling Pathway Interactions

Research on structurally similar perfluoroether carboxylic acids, such as perfluoro-(3,5,7,9-tetraoxadecanoic) acid (PFO4DA), has shown effects on steroidogenesis. Specifically, PFO4DA was found to suppress the expression of Steroidogenic Acute Regulatory Protein (StAR) and Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1), leading to reduced testosterone synthesis.[4][5] This suggests that a potential signaling pathway affected by PFTODA could be the steroid hormone biosynthesis pathway.

Another potential target for PFCAs is the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune system. Studies on perfluorodecanoic acid (PFDA) have shown that it can induce immunotoxicity by dysregulating the TLR signaling pathway.[6]

Caption: Potential signaling pathways that may be affected by PFTODA.

Conclusion

This compound represents a more recently developed class of fluorinated compounds with potential for various technological applications. Its synthesis, while established, lacks publicly detailed protocols, a common issue with commercially sensitive chemical manufacturing processes. The potential for this compound in drug delivery and advanced materials is promising, though further research is needed to fully characterize its efficacy and safety in these roles. From a toxicological perspective, while specific data on PFTODA is limited, the broader class of perfluoroether carboxylic acids warrants careful investigation, particularly concerning their potential to disrupt endocrine and immune signaling pathways. This guide provides a foundational understanding for researchers and professionals working with or investigating this and similar fluorinated compounds.

References

- 1. Buy this compound | 151772-59-7 [smolecule.com]

- 2. This compound | C7HF13O5 | CID 2778260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. exfluor.com [exfluor.com]

- 4. Emerging per- and polyfluoroalkyl substance perfluoro-(3,5,7,9-tetraoxadecanoic) acid (PFO4DA) impairs steroidogenesis and spermatogenesis by suppressing StAR and CYP11A1 expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Perfluorodecanoic Acid (PFDA) Disrupts Immune Regulation via the Toll-like Receptor Signaling Pathway in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

Perfluoro-3,6,9-trioxadecanoic Acid: A Technical Overview of Commercial Availability, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Perfluoro-3,6,9-trioxadecanoic acid (PFTrDA), a per- and polyfluoroalkyl substance (PFAS) of interest in various scientific domains. This document details its commercial availability, key physicochemical properties, and insights into its experimental applications, with a focus on providing actionable information for laboratory professionals.

Commercial Availability and Suppliers

This compound, identified by the CAS number 151772-59-7 , is commercially available from a range of chemical suppliers catering to research and development needs.[1][2][3][4][5][6][7] Purity levels are typically offered at 98% or higher.[6][8] Notable suppliers include:

-

Smolecule[3]

-

Exfluor[6]

-

SynQuest Labs[8]

-

INDOFINE Chemical Company[4]

-

ChemicalBook[1]

-

Falcon Life Sciences Pvt. Ltd.[5]

-

Santa Cruz Biotechnology, Inc.

-

Angene International Limited

These suppliers offer the compound in various quantities, from grams to bulk amounts, to accommodate diverse research scales.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing and interpreting experiments, as well as for safety assessments.

| Property | Value | Source(s) |

| CAS Number | 151772-59-7 | [1][2][3][8] |

| Molecular Formula | C7HF13O5 | [3][8][9] |

| Molecular Weight | 412.06 g/mol | [3][8][9] |

| Physical State | Clear liquid | [6] |

| Boiling Point | 170-171 °C | [6][8] |

| Flash Point | >110 °C | [8] |

| Computed XlogP | 4.4 | [9] |

Experimental Protocols and Considerations

While detailed, universally standardized experimental protocols for this compound are not widely published, this section outlines key experimental considerations and general methodologies based on available information for this and related PFAS compounds.

Synthesis

The first synthesis of this compound was reported by Liu et al. in 2009. The synthesis involves a multi-step process that includes fluorination and hydrolysis reactions. Characterization of the synthesized compound was performed using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. Researchers seeking to replicate or adapt the synthesis should refer to this primary literature for detailed procedures.

A logical workflow for a typical synthesis and characterization process is outlined below:

Analytical Methods

The analysis of this compound, like other PFAS, is predominantly carried out using liquid chromatography-mass spectrometry (LC-MS). This technique offers the high sensitivity and selectivity required for detecting and quantifying these compounds in various matrices.

Sample Preparation:

A generic solid-phase extraction (SPE) workflow for isolating this compound from a water sample is depicted below. The choice of sorbent and elution solvents should be optimized for the specific matrix and analyte concentration.

LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of methanol or acetonitrile and water, often with an additive like ammonium acetate or acetic acid to improve ionization.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typical for acidic PFAS.

-

Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and is used for quantification by monitoring specific precursor-to-product ion transitions.

Potential Applications and Research Areas

This compound's unique properties, including its surfactant nature and chemical stability, make it a compound of interest in several fields:

-

Drug Development: Its potential to act as a human serum albumin binder suggests it could be studied for its pharmacokinetic properties and interactions with biological systems.[1]

-

Materials Science: As with other PFAS, it has potential applications in the development of specialized coatings and surfactants due to its water and oil repellency.[3]

-

Environmental Science: Understanding its environmental fate and transport is a critical area of research, given the persistence of PFAS compounds. Studies on its removal from water using anion exchange resins have shown high efficiency.[3]

Safety and Handling

This compound is classified as a corrosive liquid.[8] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The hazard statements for this compound include H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[8]

This guide is intended to provide a foundational understanding of this compound for research and development purposes. For specific applications, further literature review and experimental optimization are recommended.

References

- 1. This compound | 151772-59-7 [chemicalbook.com]

- 2. pharmainfosource.com [pharmainfosource.com]

- 3. Buy this compound | 151772-59-7 [smolecule.com]

- 4. This compound | 151772-59-7 | INDOFINE Chemical Company [indofinechemical.com]